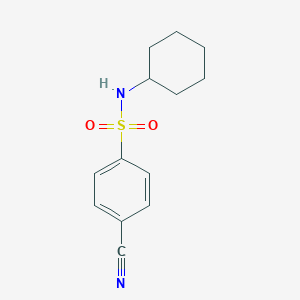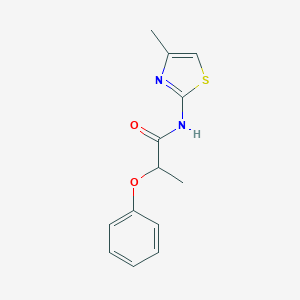
4-cyano-N-cyclohexylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-cyclohexylbenzenesulfonamide, also known as Pifithrin-α, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a synthetic compound that was first synthesized in 2002 and has since been extensively studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα involves the inhibition of p53 activity. Specifically, 4-cyano-N-cyclohexylbenzenesulfonamideα binds to the DNA-binding domain of p53, preventing it from binding to its target genes and activating their expression. This results in the inhibition of p53-mediated apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
4-cyano-N-cyclohexylbenzenesulfonamideα has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of p53 activity, it has been shown to inhibit the activity of other proteins involved in cell cycle regulation and DNA damage response. It has also been shown to have anti-inflammatory properties and to promote the survival of neurons in the brain.
实验室实验的优点和局限性
One advantage of using 4-cyano-N-cyclohexylbenzenesulfonamideα in lab experiments is its specificity for p53 inhibition. This allows researchers to study the effects of p53 inhibition without affecting other pathways. However, one limitation is that the mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα is not fully understood, and its effects on other proteins and pathways may not be fully characterized.
未来方向
There are a number of future directions for research on 4-cyano-N-cyclohexylbenzenesulfonamideα. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine the efficacy and safety of 4-cyano-N-cyclohexylbenzenesulfonamideα in preclinical and clinical trials. Another area of interest is its potential applications in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the effects of 4-cyano-N-cyclohexylbenzenesulfonamideα on neuronal survival and function. Additionally, further studies are needed to fully characterize the mechanism of action of 4-cyano-N-cyclohexylbenzenesulfonamideα and its effects on other proteins and pathways.
合成方法
The synthesis of 4-cyano-N-cyclohexylbenzenesulfonamideα involves the reaction of 4-cyano-N-cyclohexylbenzenesulfonamide with a reducing agent such as sodium borohydride. The reaction takes place in an organic solvent such as methanol or ethanol and is typically carried out under reflux conditions. The resulting product is then purified through a series of chromatographic techniques to obtain a high purity compound.
科学研究应用
4-cyano-N-cyclohexylbenzenesulfonamideα has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. By inhibiting p53, 4-cyano-N-cyclohexylbenzenesulfonamideα can prevent cancer cells from undergoing apoptosis, thereby promoting their survival. This makes 4-cyano-N-cyclohexylbenzenesulfonamideα a potential target for cancer therapy.
属性
分子式 |
C13H16N2O2S |
|---|---|
分子量 |
264.35 g/mol |
IUPAC 名称 |
4-cyano-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C13H16N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |
InChI 键 |
BIJWSQXNXMJXML-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
规范 SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)




![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)


